molecular formula C8H9NO3 B6617842 2-azaspiro[4.4]nonane-1,3,6-trione CAS No. 1539671-77-6

2-azaspiro[4.4]nonane-1,3,6-trione

Cat. No.: B6617842
CAS No.: 1539671-77-6
M. Wt: 167.16 g/mol
InChI Key: FAGCIEYYGNXINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaspiro[4.4]nonane-1,3,6-trione is a heterocyclic compound characterized by a spiro junction between a nitrogen atom and a carbonyl group. This bicyclic structure consists of a seven-membered ring and a five-membered ring linked by a spiro carbon atom. The compound has a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol. It is widely used as a building block in the synthesis of various drugs and biological molecules due to its unique structural features.

Preparation Methods

The synthesis of 2-azaspiro[4.4]nonane-1,3,6-trione can be achieved through multiple methods:

    Reaction of 2-amino-2-phenylacetic acid with diethyl oxalate or acetic anhydride: This method involves the reaction of 2-amino-2-phenylacetic acid with diethyl oxalate or acetic anhydride under specific conditions to yield the desired compound.

    Reaction of 2-phenylcyclohexane-1,3-dione with ammonia: In the presence of hydrogen and a palladium catalyst, 2-phenylcyclohexane-1,3-dione reacts with ammonia to form this compound.

Chemical Reactions Analysis

2-Azaspiro[4.4]nonane-1,3,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include hydrogen, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Azaspiro[4.4]nonane-1,3,6-trione has various applications in scientific research, including:

    Drug Discovery: The compound is used as a building block for the synthesis of various drugs, including anti-inflammatory agents and antitumor agents.

    Materials Science: It is utilized in the development of new materials with unique properties.

    Electrochemistry: The compound is used in electrochemical studies due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-azaspiro[4.4]nonane-1,3,6-trione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Azaspiro[4.4]nonane-1,3,6-trione can be compared with other similar compounds, such as:

    2-Azaspiro[4.4]nonane-1,3-dione: This compound has a similar spiro structure but lacks one of the carbonyl groups present in this compound.

    2-Azaspiro[4.4]nonane-1,3,9-trione: This compound has an additional carbonyl group compared to this compound.

The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields of scientific research.

Properties

IUPAC Name

2-azaspiro[4.4]nonane-1,3,9-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-2-1-3-8(5)4-6(11)9-7(8)12/h1-4H2,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGCIEYYGNXINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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